4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine
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Overview
Description
4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . It is a halogenated heterocycle, specifically a pyrimidine derivative, and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine typically involves the reaction of 4-chloro-6-ethylpyrimidine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dechlorinated pyrimidine derivatives.
Scientific Research Applications
4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the biochemical pathways and physiological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-pyridazin-3-yl)morpholine
- 4-(2-Fluoro-6-nitrophenyl)morpholine
- 4-(2-Oxiranylmethyl)morpholine
- 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)morpholine
- 4-[(6-Chloro-3-pyridinyl)carbonyl]morpholine
Uniqueness
4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its chloro and ethyl substituents influence its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(4-chloro-6-ethylpyrimidin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-2-8-7-9(11)13-10(12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLWJUZCFCIFMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCOCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590740 |
Source
|
Record name | 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901586-60-5 |
Source
|
Record name | 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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